Zamaporvint

Description

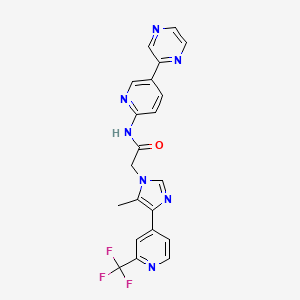

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

CAS No. |

1900754-56-4 |

|---|---|

Molecular Formula |

C21H16F3N7O |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

2-[5-methyl-4-[2-(trifluoromethyl)-4-pyridinyl]imidazol-1-yl]-N-(5-pyrazin-2-yl-2-pyridinyl)acetamide |

InChI |

InChI=1S/C21H16F3N7O/c1-13-20(14-4-5-27-17(8-14)21(22,23)24)29-12-31(13)11-19(32)30-18-3-2-15(9-28-18)16-10-25-6-7-26-16/h2-10,12H,11H2,1H3,(H,28,30,32) |

InChI Key |

QMLOYDPILBUVBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1CC(=O)NC2=NC=C(C=C2)C3=NC=CN=C3)C4=CC(=NC=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Zamaporvint (RXC004): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamaporvint (RXC004) is a potent, selective, and orally bioavailable small molecule inhibitor of the enzyme Porcupine (PORCN). PORCN is a crucial O-acyltransferase residing in the endoplasmic reticulum, responsible for the palmitoylation of Wnt ligands, a post-translational modification essential for their secretion and biological activity. By inhibiting PORCN, this compound effectively blocks the entire Wnt signaling pathway at its origin. This targeted approach has demonstrated significant therapeutic potential in preclinical and clinical settings, particularly in cancers characterized by Wnt ligand-dependent growth. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the scientific rationale for its development as a targeted anti-cancer agent.

Introduction to the Wnt Signaling Pathway and the Role of Porcupine

The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a critical role in embryonic development, tissue homeostasis, and regeneration. Aberrant activation of this pathway is a well-established driver of tumorigenesis in a variety of cancers, including those of the colorectum, pancreas, and breast.[1]

The initiation of Wnt signaling is dependent on the secretion of Wnt ligands, a family of 19 secreted glycoproteins.[2] The secretion of these ligands is critically dependent on their palmitoylation by the enzyme Porcupine (PORCN).[1] This lipid modification renders the Wnt proteins sufficiently hydrophobic to be secreted from the cell and to interact with their Frizzled (FZD) receptors on the surface of target cells.

In cancers with upstream Wnt pathway alterations, such as loss-of-function (LoF) mutations in the E3 ubiquitin ligase RNF43 or fusions of the R-spondin (RSPO) gene family, there is an increased dependence on Wnt ligand signaling for tumor growth and survival.[1] RNF43 is a negative regulator of Wnt signaling that promotes the degradation of FZD receptors. Its inactivation leads to an accumulation of FZD at the cell surface, sensitizing the cells to Wnt ligands. RSPO proteins are potent potentiators of Wnt signaling. Their fusion to other genes can lead to their overexpression and a subsequent hyperactivation of the Wnt pathway. This compound is specifically designed to target these Wnt-ligand dependent cancers.

Molecular Mechanism of Action of this compound

This compound is a highly potent and selective inhibitor of PORCN. Its primary mechanism of action is to bind to PORCN and block its enzymatic activity, thereby preventing the palmitoylation of Wnt ligands. This leads to the retention of Wnt proteins within the endoplasmic reticulum and a subsequent cessation of their secretion. The resulting depletion of extracellular Wnt ligands leads to a shutdown of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways in Wnt-dependent cancer cells.[1][3]

Dual Anti-Tumor Activity

This compound exhibits a dual mechanism of action in the tumor microenvironment:

-

Direct Inhibition of Tumor Cell Growth: By blocking Wnt signaling, this compound directly inhibits the proliferation of cancer cells that are dependent on Wnt ligands for their growth and survival.[1][3] This leads to cell cycle arrest and a reduction in tumor growth.[4]

-

Modulation of the Tumor Immune Microenvironment: Aberrant Wnt signaling has been implicated in creating an immunosuppressive tumor microenvironment, contributing to resistance to immune checkpoint inhibitors.[1][3] By inhibiting Wnt signaling, this compound has the potential to remodel the tumor microenvironment, making it more permissive to an anti-tumor immune response and potentially sensitizing tumors to immunotherapies such as anti-PD-1.[1][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Assay | Cell Line/System | Parameter | Value | Reference |

| Wnt Production Inhibition | Mouse L-Wnt3a cells | IC50 | 64 pM | [6] |

| Cell Proliferation Inhibition | IC50 (nM) | |||

| SNU-1411 (RSPO3-fusion) | 0.3 | [7] | ||

| HPAF-II (RNF43 mutant) | 7 | [7] | ||

| AsPC1 (RNF43 mutant) | Not explicitly stated, but sensitive | [4] | ||

| HCT116 (Downstream CTNNB1 mutation) | No effect | [4] | ||

| In Vivo Xenograft Study | Dose | Effect | ||

| SNU-1411/NOD-SCID mice | 5 mg/kg once daily | Tumor growth inhibition | [6] | |

| SNU-1411, AsPC1, HPAF-II xenografts | 1.5 mg/kg twice daily | Tumor growth reduction | [4] | |

| Clinical Trial Dosing | Dose | Regimen | ||

| Phase 2 Monotherapy | 2 mg QD | [5] | ||

| Phase 2 Combination with anti-PD-1 | 1.5 mg QD | [5] |

Detailed Experimental Protocols

Wnt Production Inhibition Assay (Luciferase Reporter Assay)

-

Cell Line: Mouse L-Wnt3a cells, which are engineered to secrete Wnt3a.

-

Methodology: L-Wnt3a cells are co-cultured with reporter cells containing a Wnt-responsive luciferase reporter construct (e.g., TOP-Flash). The reporter cells will produce luciferase in response to Wnt3a stimulation.

-

Treatment: Cells are treated with a dose range of this compound.

-

Readout: Luciferase activity is measured using a luminometer. The IC50 is calculated as the concentration of this compound that inhibits 50% of the luciferase signal.[6]

Cell Proliferation Assay (ATP-lite Assay)

-

Cell Lines: A panel of genetically defined cancer cell lines, including those with RNF43 mutations (e.g., HPAF-II, AsPC1), RSPO3 fusions (e.g., SNU-1411), and downstream Wnt pathway mutations (e.g., HCT116, WiDR) as controls.[4][7]

-

Methodology: Cells are seeded in 96-well plates and treated with a dose range of this compound for 5 days.

-

Readout: Cell proliferation is measured using the ATP-lite assay, which quantifies ATP as an indicator of metabolically active cells. The IC50 for proliferation inhibition is then calculated.[7]

Wnt Secretion Assay (Western Blot)

-

Cell Line: L-Wnt5a cells (L cells overexpressing Wnt5a).[4]

-

Methodology: Cells are treated with this compound (e.g., 300 nmol/L) or a vehicle control (DMSO) for 48 hours. The conditioned media is then collected.

-

Readout: The presence of secreted Wnt5a in the conditioned media is detected by Western blotting using an anti-Wnt5a antibody.[4]

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID mice).

-

Tumor Implantation: Human cancer cell lines with Wnt-ligand dependent mutations (e.g., SNU-1411, AsPC1, HPAF-II) are implanted subcutaneously.[4][6]

-

Treatment: Once tumors reach a specified volume (e.g., 125-200mm³), mice are treated orally with this compound (e.g., 1.5 mg/kg twice daily or 5 mg/kg once daily) or a vehicle control.[4][6][7]

-

Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Pharmacodynamic markers, such as the expression of Wnt target genes (e.g., Axin2, c-Myc), can be assessed in the tumor tissue via qPCR.[4][7]

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the Wnt signaling pathway.

Experimental Workflow Diagram

References

- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]

- 2. redxpharma.com [redxpharma.com]

- 3. Inactivating mutations of RNF43 confer Wnt dependency in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. redxpharma.com [redxpharma.com]

- 6. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]

- 7. redxpharma.com [redxpharma.com]

Zamaporvint: A Potent Porcupine Inhibitor for Targeting Wnt-Driven Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zamaporvint (formerly RXC004) is an orally bioavailable, potent, and selective small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the palmitoylation and subsequent secretion of all 19 Wnt ligands.[1][2][3] By inhibiting PORCN, this compound effectively blocks both canonical and non-canonical Wnt signaling pathways.[1] Aberrant Wnt signaling is a key driver in the initiation and progression of various cancers, contributing to tumor growth and immune evasion.[1][2] this compound has shown promising preclinical and clinical activity, particularly in tumors with upstream Wnt pathway alterations, such as those with RNF43 mutations or RSPO fusions.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction to Wnt Signaling and the Role of Porcupine

The Wnt signaling pathway is a highly conserved network of proteins that plays a critical role in embryonic development and adult tissue homeostasis. Dysregulation of this pathway is a hallmark of numerous cancers. The pathway is initiated by the binding of secreted Wnt ligands to Frizzled (Fzd) receptors and their co-receptors, LRP5/6, at the cell surface.[1][5]

A critical and indispensable step in the activation of Wnt signaling is the post-translational modification of Wnt ligands by the enzyme Porcupine (PORCN). PORCN is a membrane-bound O-acyltransferase residing in the endoplasmic reticulum that catalyzes the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipidation is essential for the proper folding, secretion, and subsequent biological activity of Wnt ligands. Inhibition of PORCN, therefore, presents an attractive therapeutic strategy to abrogate Wnt signaling at its origin.

This compound (RXC004): Mechanism of Action

This compound is a novel, orally administered small molecule that potently and selectively inhibits the enzymatic activity of PORCN. By blocking the palmitoylation of Wnt ligands, this compound prevents their secretion from cancer cells, thereby inhibiting downstream Wnt signaling.[1][3] This leads to a reduction in the nuclear accumulation of β-catenin and the subsequent transcription of Wnt target genes, such as AXIN2, c-Myc, and Cyclin D1, which are involved in cell proliferation and survival.[3]

The mechanism of this compound offers a dual benefit in oncology:

-

Direct Tumor Growth Inhibition: In tumors with activating mutations in the upstream Wnt pathway (e.g., RNF43 loss-of-function mutations or RSPO fusions), which lead to an abundance of Fzd receptors and a high dependency on Wnt ligands, this compound can directly inhibit tumor cell proliferation.[1]

-

Immune Microenvironment Modulation: The Wnt signaling pathway is also implicated in creating an immunosuppressive tumor microenvironment. By inhibiting Wnt signaling, this compound has the potential to enhance anti-tumor immunity and overcome resistance to immune checkpoint inhibitors.[1]

Preclinical Data

In Vitro Potency

This compound has demonstrated high potency in in vitro assays.

| Assay Type | Cell Line | IC50 | Reference |

| Luciferase Reporter Assay | Mouse L-Wnt3a | 64 pM | [3] |

In Vitro Cellular Activity

-

This compound effectively inhibited the palmitoylation of Wnt proteins and the secretion of Wnt5a from L-Wnt5a cells.[3]

-

It led to reduced levels of β-catenin in L-Wnt3a cells.[3]

-

In cell lines with RNF43 loss-of-function mutations and RSPO3 fusions, this compound downregulated the mRNA expression of Wnt target genes including Axin2, RNF43, c-Myc, CD44, and MMP7.[3]

-

The compound showed concentration-dependent inhibition of proliferation in cell lines with RNF43 mutations and RSPO3 fusions, but had no effect on cell lines with mutations downstream in the Wnt signaling pathway.[3]

-

This compound treatment resulted in a reduced proportion of cells in the S-phase of the cell cycle and strongly inhibited the expression of the mitosis marker phospho-histone-H3 in cells with upstream Wnt pathway aberrations.[3]

In Vivo Efficacy

In a xenograft model using SNU-1411 cells in NOD-SCID mice, daily oral administration of this compound at 5 mg/kg resulted in significant tumor growth inhibition.[3] This anti-tumor activity was accompanied by the inhibition of c-Myc gene expression in the tumor tissue.[3]

Clinical Development

This compound has been evaluated in Phase I and Phase II clinical trials for patients with advanced solid tumors.

Phase I Trial (NCT03447470)

This first-in-human study assessed the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound as a monotherapy and in combination with nivolumab.[4][6]

Key Findings:

| Parameter | Monotherapy (Module 1) | Combination with Nivolumab (Module 2) | Intermittent Dosing (Module 3) |

| Dose Escalation | 0.5 mg to 10 mg QD | 1 mg and 1.5 mg QD | 2 mg QD (2 weeks on, 1 week off) |

| Recommended Phase 2 Dose (RP2D) | 2 mg QD | 1.5 mg QD | - |

| Pharmacokinetics (T1/2) | ~14.5 hours | Similar to monotherapy | - |

| Common Adverse Events | Fatigue, diarrhea, dysgeusia, decreased appetite | Similar to monotherapy | Similar to monotherapy |

| Efficacy | Stable disease (SD) in 5 patients with upstream Wnt pathway-activated tumors.[6] | Stable disease (SD) in 4 patients.[6] | Stable disease (SD) in 2 patients; one with an RSPO fusion remained on treatment for 36 weeks.[6] |

-

Prophylactic denosumab was administered to prevent loss of bone mineral density, a known on-target effect of Wnt inhibition.[4][6]

Phase II Trials (PORCUPINE and PORCUPINE2)

These studies (NCT04907539 and NCT04907851) are evaluating this compound in genetically selected patient populations.[7]

-

PORCUPINE (NCT04907539): This trial is focused on patients with RNF43/RSPO-aberrant microsatellite stable (MSS) metastatic colorectal cancer (mCRC).[7]

-

In combination with nivolumab, partial responses were observed in approximately 30% of patients, a significant improvement in a setting where anti-PD-1 therapy alone is not effective.[1]

-

-

PORCUPINE2 (NCT04907851): This study includes patients with all-comer biliary tract cancer and RNF43 loss-of-function pancreatic cancer.[7]

Experimental Protocols

In Vitro Luciferase Reporter Assay for IC50 Determination

This protocol provides a general framework for assessing the potency of a Porcupine inhibitor.

-

Cell Culture: L-Wnt3a cells, which stably express Wnt3a, are co-cultured with cells containing a Wnt-responsive luciferase reporter construct (e.g., HEK293T cells with a TOP-Flash reporter).

-

Plating: Cells are seeded in a multi-well plate (e.g., 96-well) and allowed to adhere overnight.

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then diluted in cell culture medium.

-

Treatment: The culture medium is replaced with the medium containing different concentrations of this compound or vehicle control.

-

Incubation: The plate is incubated for a defined period (e.g., 24-48 hours) to allow for Wnt3a secretion, receptor binding, and luciferase reporter expression.

-

Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the Wnt signaling activity, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to a control (e.g., a constitutively expressed Renilla luciferase) to account for variations in cell number and transfection efficiency. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

In Vivo Xenograft Study

This protocol outlines the general steps for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of the human tumor xenograft.

-

Cell Line: A human cancer cell line with a known Wnt-dependent phenotype (e.g., SNU-1411, which has an RNF43 mutation) is selected.

-

Tumor Implantation: A suspension of the cancer cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Randomization and Treatment: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 5 mg/kg, once daily). The control group receives a vehicle solution.

-

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Mouse body weight and overall health are also monitored as indicators of toxicity.

-

Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), the mice are euthanized, and the tumors are excised and weighed. Tumor tissue can be collected for pharmacodynamic biomarker analysis (e.g., qPCR for Wnt target genes like c-Myc).

Conclusion

This compound is a promising, first-in-class Porcupine inhibitor with a well-defined mechanism of action and a dual effect of direct tumor inhibition and potential immune modulation. The clinical data generated to date, particularly in genetically selected patient populations with aberrant Wnt signaling, are encouraging. The favorable safety profile and oral bioavailability of this compound further support its continued development as a novel therapeutic agent for Wnt-driven cancers. Further investigation in larger, randomized trials is warranted to fully elucidate the clinical benefit of this compound, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]

- 2. redxpharma.com [redxpharma.com]

- 3. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. redxpharma.com [redxpharma.com]

The Discovery and Development of Zamaporvint (RXC004): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamaporvint (RXC004) is an investigational, orally administered, potent, and selective small molecule inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway.[1] Dysregulation of the Wnt pathway is a critical driver in the pathogenesis of various cancers, particularly those of the gastrointestinal tract. This compound is being developed as a targeted therapy for Wnt-ligand-dependent cancers, which are often characterized by specific genetic alterations such as RNF43 mutations or RSPO fusions.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data and experimental methodologies to inform the scientific and drug development community.

Introduction: Targeting the Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of many cancers, contributing to tumor initiation, growth, and resistance to therapy.[1] The Porcupine (PORCN) enzyme, a membrane-bound O-acyltransferase, is essential for the palmitoylation and subsequent secretion of Wnt ligands, which are required to activate the signaling cascade.[3] Inhibition of PORCN presents a compelling therapeutic strategy to block Wnt signaling at its source. This compound (RXC004) was developed by Redx Pharma as a potent and selective inhibitor of PORCN, with the aim of treating Wnt-ligand-dependent cancers.[4][5]

Mechanism of Action of this compound (RXC004)

This compound exerts its anti-cancer effects through a dual mechanism of action: direct tumor cell inhibition and modulation of the tumor microenvironment to enhance anti-tumor immunity.[2]

Direct Inhibition of Wnt-Driven Tumor Growth

By binding to and inhibiting PORCN in the endoplasmic reticulum, this compound blocks the palmitoylation of Wnt ligands, preventing their secretion and subsequent activation of the Wnt signaling pathway.[3] This leads to the destabilization of β-catenin and a reduction in the transcription of Wnt target genes, such as c-Myc, which are critical for cell proliferation.[6] Preclinical studies have demonstrated that cancer cell lines with upstream Wnt pathway alterations, such as RNF43 loss-of-function mutations or RSPO fusions, are particularly sensitive to this compound-mediated inhibition of proliferation.[2]

Immuno-modulatory Effects

Aberrant Wnt signaling in the tumor microenvironment is associated with immune evasion, including the exclusion of CD8+ T-cells and the recruitment of myeloid-derived suppressor cells (MDSCs).[7] Preclinical studies have shown that this compound can reverse these immunosuppressive effects.[8] In syngeneic mouse models, this compound treatment led to a reduction in MDSCs and, in combination with anti-PD-1 therapy, increased the ratio of CD8+ T-cells to regulatory T-cells within the tumor.[8]

Preclinical Development

The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo activity, pharmacokinetics, and safety profile.

In Vitro Studies

3.1.1. Potency and Selectivity

This compound demonstrated potent inhibition of Wnt production in a mouse L-Wnt3a cell luciferase reporter assay with an IC50 of 64 pM.[9] The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines. The compound showed potent inhibition of proliferation in cell lines with upstream Wnt pathway mutations (RNF43 mutations or RSPO3 fusions) but had minimal effect on cell lines with downstream mutations (e.g., in APC).[6][9]

| Cell Line | Cancer Type | Wnt Pathway Alteration | IC50 (nM) |

| SNU-1411 | Colorectal | RSPO3 fusion | ~10 |

| HPAF-II | Pancreatic | RNF43 mutation | ~100 |

| AsPC-1 | Pancreatic | RNF43 mutation | ~100 |

| WiDr | Colorectal | APC mutation | >1000 |

| HCT116 | Colorectal | β-catenin mutation | >1000 |

Table 1: In Vitro Anti-proliferative Activity of this compound in Selected Cancer Cell Lines. (Data compiled from[6][9])

3.1.2. Experimental Protocol: In Vitro Proliferation Assay

-

Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Assay Principle: Cells were seeded in 96-well plates and treated with a concentration series of this compound for 5 days. Cell proliferation was measured using a commercially available ATP-based luminescence assay (e.g., ATPLite).[6]

-

Data Analysis: Luminescence signals were normalized to DMSO-treated controls, and IC50 values were calculated using a non-linear regression model.[6]

In Vivo Studies

3.2.1. Xenograft Models

This compound demonstrated significant anti-tumor efficacy in multiple xenograft models of Wnt-ligand-dependent cancers. In a SNU-1411 (RSPO3-fusion) colorectal cancer xenograft model, oral administration of this compound at 5 mg/kg once daily resulted in significant tumor growth inhibition.[9] Similar efficacy was observed in pancreatic cancer xenograft models with RNF43 mutations, such as HPAF-II and AsPC-1.[8]

| Xenograft Model | Cancer Type | Wnt Pathway Alteration | This compound Dose | Outcome |

| SNU-1411 | Colorectal | RSPO3 fusion | 5 mg/kg QD | Significant tumor growth inhibition |

| AsPC-1 | Pancreatic | RNF43 mutation | 1.5 mg/kg BID | Reduced tumor growth |

| HPAF-II | Pancreatic | RNF43 mutation | 1.5 mg/kg BID | Reduced tumor growth |

Table 2: In Vivo Efficacy of this compound in Xenograft Models. (Data compiled from[8][9])

3.2.2. Experimental Protocol: Xenograft Tumor Growth Study

-

Animal Models: Immunocompromised mice (e.g., NOD-SCID or SCID-Beige) were used.[6][10]

-

Tumor Implantation: Cancer cells (e.g., 2 x 10^5 B16F10 cells or 5 x 10^5 CT26 cells) were implanted subcutaneously into the flanks of the mice.[6]

-

Treatment: Once tumors reached a palpable size (e.g., ~50 mm³), mice were randomized to receive vehicle control or this compound orally at specified doses and schedules.[6]

-

Efficacy Assessment: Tumor volume was measured regularly using calipers. Pharmacodynamic markers, such as the expression of Wnt target genes (e.g., Axin2, c-Myc), were assessed in tumor tissue.[10]

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies showed that this compound has a profile suitable for once-daily oral dosing.[1][8] The median half-life in a Phase 1 study was 14.5 hours.[8] In vitro metabolism studies identified CYP3A4 as the primary enzyme responsible for its metabolism.[8] this compound did not show significant inhibition of major CYP isoforms at clinically relevant concentrations.[8]

Clinical Development

This compound has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of advanced solid tumors.

Phase 1 Study (NCT03447470)

A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound as a monotherapy and in combination with nivolumab in patients with advanced solid tumors.[11]

-

Monotherapy Arm: 25 patients received this compound at doses ranging from 0.5 mg to 10 mg once daily. The recommended Phase 2 dose (RP2D) for monotherapy was established at 2 mg once daily.[11] The most common treatment-related adverse events were fatigue, diarrhea, dysgeusia, and decreased appetite.[12]

-

Combination Arm: 14 patients received this compound (1 mg or 1.5 mg once daily) in combination with nivolumab. The RP2D for the combination was determined to be 1.5 mg of this compound once daily.[7][12]

-

Efficacy Signals: While the study was not primarily designed for efficacy, encouraging signals of clinical activity were observed, particularly in patients with Wnt-ligand-dependent tumors. Five out of seven such patients showed stable disease.[13]

| Study Arm | N | Recommended Phase 2 Dose | Key Safety Findings | Efficacy Signals |

| Monotherapy | 25 | 2 mg QD | Generally well-tolerated; common AEs: fatigue, diarrhea, dysgeusia. | Stable disease in 5/7 patients with Wnt-ligand dependent tumors. |

| Combination with Nivolumab | 14 | 1.5 mg QD | Tolerable combination profile. | 4 patients had stable disease. |

Table 3: Summary of Phase 1 Study (NCT03447470) of this compound. (Data compiled from[7][11][12][13])

Phase 2 Studies

Two Phase 2 trials, PORCUPINE and PORCUPINE2, were initiated to further evaluate the efficacy and safety of this compound in specific patient populations.

4.2.1. PORCUPINE Study (NCT04907539)

This study is evaluating this compound as a monotherapy and in combination with nivolumab in patients with genetically-selected microsatellite stable metastatic colorectal cancer (MSS mCRC) harboring RNF43 mutations or RSPO fusions.[2]

-

Preliminary Results: In the combination arm, partial responses were observed in approximately 30% of patients, a promising signal in a patient population where anti-PD-1 therapy alone is not effective.[2][14] A disease control rate of 57% was reported.[14]

4.2.2. PORCUPINE2 Study (NCT04907851)

This study is assessing this compound as a monotherapy in genetically selected pancreatic cancer and as both monotherapy and in combination with pembrolizumab in biliary tract cancer.[2]

-

Dosing: In the monotherapy arms, this compound is administered at 2 mg once daily. In the combination arm, the dose is 1.5 mg once daily with pembrolizumab.[5]

Conclusion and Future Directions

This compound (RXC004) is a promising, first-in-class Porcupine inhibitor with a dual mechanism of action that includes direct anti-tumor effects and immune modulation. Preclinical data have demonstrated its potent and selective activity against Wnt-ligand-dependent cancers. Early clinical trial results have shown a manageable safety profile and encouraging signals of efficacy, particularly in combination with immune checkpoint inhibitors in genetically defined patient populations. The ongoing Phase 2 studies will be crucial in further defining the clinical utility of this compound and its potential to address the significant unmet medical need in hard-to-treat gastrointestinal cancers. Future development may also explore combinations with other targeted therapies, such as MAPK pathway inhibitors, for which a strong preclinical rationale exists.[15]

References

- 1. trinitydelta.org [trinitydelta.org]

- 2. One moment, please... [redxpharma.com]

- 3. London Stock Exchange | London Stock Exchange [londonstockexchange.com]

- 4. Investegate | Company Announcement [investegate.co.uk]

- 5. proactiveinvestors.co.uk [proactiveinvestors.co.uk]

- 6. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Our Scientific Publications - Redx [redxpharma.com]

- 8. redxpharma.com [redxpharma.com]

- 9. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]

- 10. redxpharma.com [redxpharma.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Study to Evaluate the Safety and Tolerability of RXC004 in Advanced Malignancies [clin.larvol.com]

- 13. ESMO 2021: RXC004 monotherapy Phase I study results [research-tree.com]

- 14. Redx to Exhibit Three Posters at AACR – Company Announcement - FT.com [markets.ft.com]

- 15. researchgate.net [researchgate.net]

understanding the pharmacodynamics of Zamaporvint

An in-depth guide to the pharmacodynamics of Zamaporvint, a novel kinase inhibitor, designed for researchers and drug development professionals. This document outlines the core mechanism of action, summarizes key quantitative data, details experimental protocols, and provides visual representations of critical pathways and workflows.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor targeting the Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), a critical node in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a known driver in various oncogenic processes. This compound demonstrates high potency and selectivity, offering a promising new therapeutic strategy for tumors harboring specific mutations that lead to constitutive activation of this pathway. This document provides a comprehensive overview of its pharmacodynamic profile.

Mechanism of Action: Targeting the MAPK/ERK Pathway

This compound functions as an ATP-competitive inhibitor of MAP3K1. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation and subsequent activation of downstream kinases, including MEK1/2 and ERK1/2. The inhibition of this cascade leads to the downregulation of key cellular processes involved in proliferation, survival, and differentiation.

Methodological & Application

Application Notes and Protocols for Zamaporvint (RXC004) in In Vivo Mouse Models

Introduction

Zamaporvint (RXC004) is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN).[1][2][3] PORCN is a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of Wnt signaling pathways.[2][4] Aberrant Wnt signaling is a key driver in the initiation and progression of various cancers, particularly those of the gastrointestinal tract.[1][5]

RXC004 has a dual mechanism of action, directly inhibiting tumor cell growth and promoting an anti-tumor immune response.[1] It has shown significant preclinical efficacy in cancer models with upstream Wnt pathway alterations, such as RNF43 loss-of-function mutations or RSPO gene fusions.[1][3][6] These genetic alterations increase the cell's dependency on Wnt ligand-dependent signaling, rendering them particularly sensitive to PORCN inhibition.[1] These application notes provide detailed protocols for utilizing this compound (RXC004) in various in vivo mouse models to study its anti-cancer effects.

Signaling Pathway

The Wnt signaling pathway is initiated by the secretion of Wnt ligands, which requires palmitoylation by the PORCN enzyme in the endoplasmic reticulum. This compound (RXC004) directly inhibits PORCN, preventing Wnt ligand secretion and blocking downstream pathway activation.[2]

Experimental Protocols

General Guidelines

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

-

Drug Formulation: RXC004 is an oral agent. For preclinical studies, it can be formulated in a suitable vehicle such as 0.5% (w/v) methylcellulose in water. The formulation should be prepared fresh daily or as stability allows.

-

Administration: Administer RXC004 via oral gavage (PO) at the desired dose and schedule.

Protocol 1: Xenograft Mouse Model for Tumor Growth Inhibition

This protocol is designed to evaluate the efficacy of RXC004 as a monotherapy in inhibiting the growth of Wnt ligand-dependent human tumors in immunocompromised mice.

Materials:

-

Immunocompromised mice (e.g., SCID or Athymic Nude mice).

-

Wnt-dependent human cancer cell line (e.g., SNU-1411 [RSPO-fusion], HPAF-II [RNF43-mutant]).[7]

-

Wnt-independent cell line as a negative control (e.g., HCT116).[7]

-

Standard cell culture reagents, Matrigel (optional).

-

This compound (RXC004) and vehicle.

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation: Culture selected cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[7]

-

Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Randomization and Dosing: Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.[4]

-

Treatment:

-

Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.[4] Monitor animal body weight and overall health throughout the study.

-

Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., qPCR for Axin2, c-Myc).[7][8]

Protocol 2: Syngeneic Mouse Model for Immunomodulatory Effects

This protocol assesses the ability of RXC004 to modulate the tumor immune microenvironment, often in combination with immune checkpoint inhibitors.

Materials:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Syngeneic tumor cell line (e.g., CT26 for an immune "hot" model, B16F10 for an immune "cold" model).[7]

-

This compound (RXC004) and vehicle.

-

Immune checkpoint inhibitor (e.g., anti-PD-1 antibody) or isotype control.

-

Reagents for flow cytometry.

Procedure:

-

Tumor Implantation: Implant syngeneic tumor cells subcutaneously into the flank of immunocompetent mice.

-

Randomization and Dosing: Once tumors are established (e.g., ~50 mm³), randomize mice into four groups: Vehicle, RXC004 alone, anti-PD-1 alone, and RXC004 + anti-PD-1.[4]

-

Treatment:

-

Administer RXC004 orally according to the desired schedule.

-

Administer the anti-PD-1 antibody (e.g., via intraperitoneal injection) as per established protocols.

-

-

Tumor and Immune Monitoring: Monitor tumor growth and animal health as described in Protocol 1.

-

Analysis: At a specified time point (e.g., Day 14), a subset of tumors can be harvested for analysis of the tumor immune infiltrate.[4]

Experimental Workflow Diagram

References

- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]

- 2. rxc004 - My Cancer Genome [mycancergenome.org]

- 3. redxpharma.com [redxpharma.com]

- 4. redxpharma.com [redxpharma.com]

- 5. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models [ouci.dntb.gov.ua]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]

Application Note: Screening for Zamaporvint Sensitivity in Cancer Cell Lines

Introduction

Zamaporvint (also known as RXC004) is a potent and selective, orally administered small molecule inhibitor of Porcupine (PORCN).[1][2] PORCN is an enzyme crucial for the palmitoylation of Wnt ligands, a necessary step for their secretion and subsequent activation of the Wnt signaling pathway.[3] The Wnt signaling pathway is a highly conserved network that plays a critical role in embryonic development, cell proliferation, and cell fate determination.[4][5][6] Dysregulation of this pathway is a known driver in the development and progression of various cancers.[1][7]

This compound exerts its anti-cancer effects by blocking the secretion of Wnt ligands, thereby inhibiting Wnt-dependent tumor growth and potentially enhancing anti-tumor immunity.[1] Preclinical and clinical data have shown that tumors with genetic alterations in upstream components of the Wnt pathway, such as loss-of-function (LoF) mutations in RNF43 or fusions in the RSPO gene family, exhibit heightened sensitivity to Porcupine inhibition.[1][8][9] These alterations lead to an increased number of Frizzled (Fzd) receptors on the cell surface, making the cells more dependent on Wnt ligand signaling.[1]

This application note provides a detailed protocol for screening a panel of cancer cell lines to determine their sensitivity to this compound, with a focus on identifying cell lines that are most likely to respond to this targeted therapy.

Principle of the Assay

The screening process involves treating a panel of selected cancer cell lines with a range of this compound concentrations to determine its effect on cell viability. Cell viability is typically assessed using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[10][11] By comparing the viability of treated cells to untreated controls, a dose-response curve can be generated and the half-maximal inhibitory concentration (IC50) can be calculated. This IC50 value serves as a quantitative measure of the cell line's sensitivity to this compound.

Data Presentation

The sensitivity of a panel of cell lines to this compound can be summarized in a table format for easy comparison. The table should include the cell line name, its cancer type, relevant genetic mutations in the Wnt pathway, and the calculated IC50 value for this compound.

Table 1: this compound Sensitivity Profile in a Panel of Cancer Cell Lines

| Cell Line | Cancer Type | Wnt Pathway Mutation | This compound IC50 (nM) |

|---|---|---|---|

| HCT-116 | Colorectal Carcinoma | CTNNB1 (p.S45del) | >1000 |

| SW480 | Colorectal Carcinoma | APC (p.R213*) | >1000 |

| PANC-1 | Pancreatic Carcinoma | KRAS (p.G12D) | >1000 |

| SNU-638 | Gastric Carcinoma | RNF43 (p.G659fs) | 15 |

| HPAF-II | Pancreatic Carcinoma | RNF43 (p.G659fs) | 25 |

| NCI-H2009 | Lung Adenocarcinoma | RSPO2 fusion | 30 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Materials and Reagents

-

Selected cancer cell lines (adherent or suspension)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA (for adherent cells)

-

Phosphate-Buffered Saline (PBS)

-

This compound (RXC004)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[10]

-

MTT solvent (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol for Cell Viability (MTT) Assay

Day 1: Cell Seeding

-

Culture selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.

-

For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be collected by centrifugation.

-

Perform a cell count and assess viability (e.g., using Trypan Blue).

-

Dilute the cells in culture medium to the appropriate seeding density (this should be optimized for each cell line to ensure they are in the exponential growth phase at the end of the assay).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave some wells with medium only to serve as a background control.

-

Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach (for adherent cells).

Day 2: Drug Treatment

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the appropriate wells. Each concentration should be tested in triplicate.

-

Incubate the plate for 72 hours (or a pre-determined optimal time) at 37°C, 5% CO2.

Day 5: MTT Assay and Data Collection

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis

-

Subtract the average absorbance of the medium-only background wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each drug concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the % Viability against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.

Visualizations

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on Porcupine.

Caption: Flowchart illustrating the key steps in the cell line screening protocol.

Caption: Logical diagram of expected this compound sensitivity based on genetic alterations.

References

- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]

- 2. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]

- 3. redxpharma.com [redxpharma.com]

- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 8. redxpharma.com [redxpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Zamaporvint (RXC004) in Preclinical Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Zamaporvint, also known as RXC004, is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN).[1][2] PORCN is a key enzyme that mediates the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[3] Aberrant Wnt signaling is a known driver in the initiation and progression of various cancers, contributing to tumor growth and immune evasion.[3] this compound has a dual mechanism of action, directly targeting tumor cells dependent on Wnt-ligand signaling and enhancing anti-tumor immunity.[3]

These notes provide an overview of the dosage and administration of this compound in preclinical models, summarizing key quantitative data and providing detailed protocols for in vitro and in vivo evaluation.

Mechanism of Action

This compound targets PORCN, inhibiting the post-translational modification of Wnt ligands. This prevents their secretion and binding to Frizzled (Fzd) receptors, thereby blocking both canonical and non-canonical Wnt signaling pathways.[3] This mechanism is particularly effective in tumors with upstream Wnt pathway alterations, such as RNF43 loss-of-function (LoF) mutations or RSPO fusions, which lead to high dependency on Wnt ligands for survival and proliferation.[3][4]

Data Presentation

Table 1: Summary of In Vitro Activity of this compound

| Assay Type | Cell Line / System | Endpoint | Result | Reference |

| Wnt Production | Mouse L-Wnt3a cells | IC50 | 64 pM | [2] |

| Cell Proliferation | RNF43-mutant / RSPO3-fusion cell lines | Antiproliferative Effect | Concentration-dependent inhibition | [2][4] |

| Cell Cycle Analysis | Wnt-dependent cell lines | S-phase population | Reduction in S-phase cells | [2] |

| Gene Expression | RNF43-mutant / RSPO3-fusion cell lines | mRNA downregulation | Axin2, RNF43, c-Myc, CD44, MMP7 | [2] |

Table 2: Pharmacokinetic Profile of this compound in Preclinical Species

Pharmacokinetic analysis in preclinical species demonstrated properties suitable for oral administration, including good bioavailability and a short half-life.[4]

| Species | Route | Key Parameters | Note | Reference |

| Mouse (CD-1) | Oral (PO) / Intravenous (IV) | Good bioavailability, low volume of distribution, short half-life. | Dose-proportional plasma and tumor levels observed at 1.5 and 5 mg/kg. | [4] |

| Rat (Sprague Dawley) | Oral (PO) / Intravenous (IV) | Good bioavailability, low volume of distribution, short half-life. | - | [4] |

| Dog (Beagle) | Oral (PO) / Intravenous (IV) | Good bioavailability, low volume of distribution, short half-life. | - | [4] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cell Line | Dose and Administration | Key Outcomes | Reference |

| Mouse Xenograft | SNU-1411 (RSPO3-fusion) | 5 mg/kg, once daily (PO) | Significant tumor growth inhibition; Inhibition of c-Myc gene expression in tumor. | [2] |

| Mouse Xenograft | AsPC1 (RNF43-mutant) | 1.5 mg/kg and 5 mg/kg, once daily (PO) | Reduced tumor growth. | [4] |

| Mouse Xenograft | HPAF-II (RNF43-mutant) | 1.5 mg/kg and 5 mg/kg, once daily (PO) | Reduced tumor growth and increased cancer cell differentiation. | [4] |

Table 4: Summary of Preclinical Toxicology Study Design

Non-GLP and GLP toxicology studies are essential to determine a safe starting dose for clinical trials.[5][6] A typical design for an oral small molecule oncology drug involves the following.

| Study Type | Species | Dose Levels | Duration | Key Assessments |

| Dose Range-Finding (MTD) | Rodent (e.g., Mouse) & Non-rodent (e.g., Dog) | Control + 3-4 escalating dose levels | Single dose, followed by observation (e.g., 14 days) | Clinical observations, body weight, mortality, determination of Maximum Tolerated Dose (MTD). |

| Repeat-Dose Toxicology | Rodent & Non-rodent | Control + Low, Mid, High dose levels (based on MTD) | 28 days (typical for Phase 1 support) | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, histopathology. |

| Safety Pharmacology | Rodent or Non-rodent | As required | Acute | Assessment of effects on cardiovascular, respiratory, and central nervous systems. |

Experimental Protocols

Protocol 1: Murine Xenograft Tumor Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.[7][8][9]

-

Cell Culture: Culture human cancer cells with known Wnt pathway alterations (e.g., SNU-1411, AsPC1) under recommended conditions. Passage cells at least twice after thawing before implantation.[9]

-

Animal Model: Use immunocompromised mice (e.g., NOD-SCID or Athymic Nude), aged 6-8 weeks. Allow a 3-5 day acclimatization period.[7][8]

-

Cell Preparation:

-

Harvest cells at 70-80% confluency.

-

Wash cells with sterile PBS and detach using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Wash the cell pellet twice with sterile, serum-free medium or PBS.

-

Resuspend cells in an appropriate volume of serum-free medium (e.g., mixed 1:1 with Matrigel) to achieve the desired injection concentration (e.g., 3-5 x 10⁶ cells per 100 µL).[7] Keep on ice.

-

-

Tumor Implantation:

-

Anesthetize the mouse using an approved isoflurane protocol.

-

Inject the 100 µL cell suspension subcutaneously into the lower flank of the mouse using a 27- or 30-gauge needle.[7]

-

-

Tumor Monitoring and Dosing:

-

Monitor mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable.[8]

-

Calculate tumor volume using the formula: Volume = (width)² x length / 2.[7]

-

When average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.[8]

-

Prepare this compound in an appropriate vehicle for oral gavage (PO).

-

Administer this compound (e.g., 1.5 mg/kg, 5 mg/kg) or vehicle control daily via oral gavage.

-

-

Endpoint Analysis:

-

Continue dosing and tumor measurements for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the protocol-defined endpoint.

-

At the end of the study, collect terminal blood samples for pharmacokinetic analysis and excise tumors for pharmacodynamic analysis (e.g., qRT-PCR).

-

Protocol 2: Pharmacodynamic Analysis via Quantitative RT-PCR (qRT-PCR)

This protocol outlines the measurement of target gene expression (e.g., c-Myc, Axin2) in tumor tissue to confirm the on-target activity of this compound.[1][10][11]

-

RNA Isolation:

-

Excise tumor tissue from treated and control animals at the study endpoint.

-

Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization reagent (e.g., RNAlater).

-

Isolate total RNA from a small section of the tumor (20-30 mg) using a suitable kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step.[1]

-

-

RNA Quantification and Quality Control:

-

Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Bioanalyzer).

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 100 ng to 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT)s.[10]

-

Include a no-reverse transcriptase (-RT) control for each sample to check for genomic DNA contamination.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.

-

Add diluted cDNA (e.g., 1:10 or 1:20 dilution) and primers for the target gene (e.g., c-Myc, Axin2) and a stable housekeeping gene (e.g., GAPDH, ACTB).[11]

-

Run the reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[10]

-

Include a no-template control (NTC) for each primer set.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated groups to the vehicle control group.[1]

-

References

- 1. Gene expression analysis with quantitative (q)RT-PCR [bio-protocol.org]

- 2. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]

- 4. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. altasciences.com [altasciences.com]

- 6. Preclinical toxicology studies | CRO Services [oncodesign-services.com]

- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 10. mcgill.ca [mcgill.ca]

- 11. clyte.tech [clyte.tech]

Application Notes and Protocols for Zamaporvint in Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, underscoring the urgent need for novel therapeutic strategies. The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis, and its aberrant activation is a key driver in the initiation and progression of various cancers, including pancreatic cancer.[1][2] Zamaporvint (formerly RXC004) is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][3] PORCN is essential for the palmitoylation and subsequent secretion of all 19 Wnt ligands.[3][4] By inhibiting PORCN, this compound effectively blocks Wnt ligand secretion, thereby suppressing both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.[3]

Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in Wnt-ligand-dependent cancer models.[1][3] In pancreatic cancer, a subset of tumors harboring mutations in genes such as RNF43 are particularly sensitive to PORCN inhibition.[2][3][5] These mutations lead to an increased number of Frizzled receptors on the cell surface, rendering the cells hyper-responsive to Wnt ligands.[3] this compound has been shown to inhibit the proliferation of RNF43-mutant pancreatic cancer cell lines and suppress tumor growth in corresponding xenograft models.[3] Furthermore, this compound is currently being evaluated in clinical trials for pancreatic and other gastrointestinal cancers, both as a monotherapy and in combination with other agents.[1][6]

These application notes provide a comprehensive overview of the experimental design and detailed protocols for evaluating the efficacy and mechanism of action of this compound in pancreatic cancer research.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | Genotype | IC50 (nmol/L) |

| HPAF-II | RNF43 mutant | 1.5 |

| AsPC-1 | RNF43 mutant | 3.2 |

| CAPAN-2 | RNF43 mutant | 8.0 |

| PANC-1 | KRAS mutant | >10,000 |

| MIA PaCa-2 | KRAS mutant | >10,000 |

Data represents the mean IC50 values from at least three independent experiments.[3]

Table 2: Effect of this compound on Cell Cycle Distribution in an RNF43-mutant Pancreatic Cancer Cell Line (HPAF-II)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | 45.3 | 35.1 | 19.6 |

| This compound (10 nmol/L) | 68.2 | 15.4 | 16.4 |

Cells were treated for 72 hours prior to analysis by flow cytometry. Data are representative of three independent experiments.[3]

Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model (HPAF-II)

| Treatment Group | Dosing | Tumor Growth Inhibition (%) |

| Vehicle | Oral, daily | 0 |

| This compound | 10 mg/kg, oral, daily | 75 |

Tumor growth inhibition was assessed after 21 days of treatment.[3]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., HPAF-II, AsPC-1, PANC-1)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (RXC004)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Luminometer

Protocol:

-

Seed pancreatic cancer cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. A vehicle control (DMSO) should also be prepared.

-

Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values by fitting the data to a sigmoid dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

3D Spheroid Culture

Objective: To assess the effect of this compound on the growth of pancreatic cancer cells in a more physiologically relevant three-dimensional model.

Materials:

-

Pancreatic cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

Ultra-low attachment 96-well round-bottom plates

-

Matrigel® (optional)

-

Microscope

Protocol:

-

Prepare a single-cell suspension of pancreatic cancer cells in complete growth medium.

-

Seed 1,000-3,000 cells per well in 200 µL of medium into an ultra-low attachment 96-well plate.

-

Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

-

Incubate the plate at 37°C and 5% CO2 for 3-5 days to allow for spheroid formation.

-

Once spheroids have formed, treat them with a serial dilution of this compound or vehicle control.

-

Monitor spheroid growth over time (e.g., 7-14 days) by capturing images using a microscope.

-

Spheroid size can be quantified using image analysis software (e.g., ImageJ).

-

At the end of the experiment, cell viability within the spheroids can be assessed using assays like CellTiter-Glo® 3D.

Wnt Signaling Reporter Assay (TOP/FOP Flash)

Objective: To quantify the effect of this compound on the transcriptional activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

Pancreatic cancer cell lines

-

TOPflash and FOPflash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

DMSO

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Protocol:

-

Seed pancreatic cancer cells into 24-well plates and grow to 70-80% confluency.

-

Co-transfect the cells with the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.[8]

-

Normalize the TOPflash and FOPflash luciferase activities to the Renilla luciferase activity.

-

The Wnt signaling activity is expressed as the ratio of normalized TOPflash to FOPflash activity.[8]

Apoptosis Assay (Annexin V Staining)

Objective: To determine if this compound induces apoptosis in pancreatic cancer cells.

Materials:

-

Pancreatic cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for 48-72 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Cell Cycle Analysis

Objective: To investigate the effect of this compound on the cell cycle progression of pancreatic cancer cells.

Materials:

-

Pancreatic cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for 24-72 hours.

-

Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a pancreatic cancer xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Pancreatic cancer cell line with high Wnt-ligand dependency (e.g., HPAF-II)

-

Matrigel®

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Calipers

-

Animal balance

Protocol:

-

Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel®) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control orally once daily.

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a predetermined treatment period (e.g., 21-28 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Wnt pathway biomarkers like Axin2).

Mandatory Visualizations

Caption: this compound inhibits PORCN, preventing Wnt ligand secretion and subsequent pathway activation.

Caption: Workflow for preclinical evaluation of this compound in pancreatic cancer.

References

- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]

- 2. Porcupine inhibition disrupts mitochondrial function and homeostasis in WNT ligand-addicted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Porcupine Inhibition Disrupts Mitochondrial Function and Homeostasis in WNT Ligand-Addicted Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. redxpharma.com [redxpharma.com]

- 7. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcancer.org [jcancer.org]

Application Notes and Protocols for Zamaporvint in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamaporvint (RXC004) is a potent and selective, orally administered small molecule inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway.[1] Dysregulation of the Wnt pathway is a critical driver in the development and progression of various cancers, particularly those with genetic alterations such as RNF43 loss-of-function mutations or RSPO fusions.[2] These mutations are prevalent in a subset of gastrointestinal cancers, including colorectal, pancreatic, and biliary tract cancers, making this compound a promising targeted therapy for these malignancies.[3]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical cancer research.[4][5][6] PDX models largely retain the histological and genetic characteristics of the original patient tumor, offering a more predictive model for evaluating the efficacy of novel therapeutic agents compared to traditional cell line-derived xenografts.[4][5] These models are instrumental in preclinical drug evaluation, biomarker discovery, and the development of personalized medicine strategies.[4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in PDX models, summarizing key preclinical findings and offering a methodological framework for researchers.

Mechanism of Action: Targeting the Wnt Signaling Pathway

This compound exerts its anti-tumor effect by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands.[7] By blocking PORCN, this compound prevents the activation of the Wnt signaling cascade, leading to the downregulation of downstream target genes involved in cell proliferation, such as c-Myc and Axin2.[1] This targeted inhibition has demonstrated significant anti-cancer effects in preclinical models with upstream Wnt pathway alterations.

References

- 1. researchgate.net [researchgate.net]

- 2. Establishing metastatic patient-derived xenograft model for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]

- 4. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PDX-based Drug Screening - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Methods for the Quantification of Zamaporvint in Tissue Samples

Abstract

This document provides detailed protocols for the detection and quantification of Zamaporvint, a novel Zama-Kinase inhibitor, in biological tissue samples. The methods described herein are essential for preclinical and clinical research, enabling the study of pharmacokinetics (PK), pharmacodynamics (PD), and drug distribution in target tissues. The primary methods covered are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for direct quantification, an Enzyme-Linked Immunosorbent Assay (ELISA) for a key downstream biomarker, and Immunohistochemistry (IHC) for spatial localization of the drug target.

Disclaimer: this compound is a hypothetical compound. The protocols, data, and pathways described are representative examples based on established analytical techniques for small molecule kinase inhibitors and are intended for illustrative purposes.

Introduction

This compound is a potent and selective small molecule inhibitor of Zama-Kinase, a critical enzyme in a novel inflammatory signaling cascade. Aberrant Zama-Kinase activity has been implicated in various autoimmune and inflammatory diseases. Understanding the concentration and distribution of this compound in affected tissues is crucial for establishing a therapeutic window and optimizing dosing regimens. This application note details validated methods for robust and reproducible analysis.

This compound Signaling Pathway

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of Zama-Kinase, preventing the phosphorylation of its downstream substrate, Substrate-Z. This action blocks the subsequent pro-inflammatory cytokine production.

Caption: Hypothetical signaling pathway for this compound action.

Experimental Workflow Overview

The overall process from sample acquisition to final data analysis involves several key stages. Proper execution at each step is critical for data integrity. The generalized workflow is applicable across all described methodologies, with specific steps detailed in the respective protocols.

Caption: Generalized experimental workflow for tissue analysis.

LC-MS/MS Method for this compound Quantification

This method provides a highly sensitive and specific approach for quantifying this compound in tissue homogenates.

Experimental Protocol

1. Materials and Reagents:

-

This compound analytical standard and stable isotope-labeled internal standard (SIL-IS, this compound-d4).

-

Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade.

-

Ultrapure water.

-

Phosphate-buffered saline (PBS).

-

Tissue homogenizer (e.g., Bead Ruptor).

-

Solid Phase Extraction (SPE) cartridges.

2. Sample Preparation:

-

Weigh 50-100 mg of frozen tissue into a homogenization tube.

-

Add 500 µL of ice-cold PBS.

-

Homogenize the tissue until no visible particles remain.

-

Transfer 100 µL of homogenate to a clean microcentrifuge tube.

-

Add 20 µL of SIL-IS working solution (500 ng/mL).

-

Add 300 µL of ACN containing 1% FA to precipitate proteins.

-

Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Condition an SPE cartridge according to the manufacturer's protocol.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture.

-

Elute this compound with a high-organic solvent mixture (e.g., 90% ACN).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of 50:50 ACN:Water for injection.

3. LC-MS/MS Conditions:

-

LC System: Standard UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% FA in Water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions:

-

This compound: Q1 410.2 -> Q3 295.1

-

This compound-d4 (IS): Q1 414.2 -> Q3 299.1

-

Data Presentation

Table 1: LC-MS/MS Method Performance Characteristics

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linear Range | 0.5 - 1000 ng/mL | r² > 0.99 |

| LLOQ | 0.5 ng/mL | S/N > 10, Accuracy ±20% |

| Intra-day Precision | < 8% RSD | < 15% RSD |

| Inter-day Precision | < 11% RSD | < 15% RSD |

| Matrix Effect | 95 - 103% | 85 - 115% |

| Recovery | > 92% | Consistent and reproducible |

Table 2: Example Quantification in Dosed Tissue Samples

| Sample ID | Tissue Type | This compound Conc. (ng/g) | Std. Deviation |

|---|---|---|---|

| Vehicle_01 | Liver | BQL* | N/A |

| LowDose_01 | Liver | 154.6 | 12.3 |

| HighDose_01 | Liver | 897.2 | 45.1 |

| Vehicle_02 | Spleen | BQL* | N/A |

| LowDose_02 | Spleen | 344.1 | 28.9 |

| HighDose_02 | Spleen | 1850.5 | 112.7 |

*BQL: Below Quantifiable Limit

ELISA for Phospho-Substrate-Z (p-Substrate-Z)

This sandwich ELISA measures the level of phosphorylated Substrate-Z, a direct downstream target of Zama-Kinase, serving as a pharmacodynamic biomarker for this compound activity.

Experimental Protocol

1. Plate Preparation:

-

Coat a 96-well plate with anti-Substrate-Z capture antibody overnight at 4°C.

-

Wash wells 3 times with Wash Buffer (PBS + 0.05% Tween-20).

-

Block the plate with 1% BSA in PBS for 2 hours at room temperature.

2. Assay Procedure:

-

Prepare tissue homogenates as described in the LC-MS/MS protocol, but in a lysis buffer containing phosphatase inhibitors.

-

Normalize total protein concentration for all samples.

-

Add 100 µL of standards and samples to the wells and incubate for 2 hours.

-